molecular formula C18H11N2O2- B10875809 2-(4-aminoquinolin-2-yl)-3-oxoinden-1-olate

2-(4-aminoquinolin-2-yl)-3-oxoinden-1-olate

Cat. No.: B10875809
M. Wt: 287.3 g/mol
InChI Key: NGYQQKVHPDVCIQ-UHFFFAOYSA-M
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Description

2-(4-aminoquinolin-2-yl)-3-oxoinden-1-olate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-aminoquinolin-2-yl)-3-oxoinden-1-olate typically involves multi-step organic reactions. One common method includes the condensation of 4-aminoquinoline with an appropriate indene derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity. For instance, the use of palladium catalysts in a Suzuki coupling reaction can facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch processes where the reaction conditions are optimized for maximum efficiency. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. The purification process often involves recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-(4-aminoquinolin-2-yl)-3-oxoinden-1-olate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the oxo group to a hydroxyl group, forming hydroxy derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, mild temperatures.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-aminoquinolin-2-yl)-3-oxoinden-1-olate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the quinoline moiety.

    Medicine: Explored for its potential in drug development, particularly in the design of antimalarial and anticancer agents.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-(4-aminoquinolin-2-yl)-3-oxoinden-1-olate involves its interaction with specific molecular targets. In biological systems, the compound can intercalate into DNA, disrupting replication and transcription processes. The quinoline moiety is known to inhibit enzymes like topoisomerases, which are crucial for DNA unwinding. Additionally, the compound can generate reactive oxygen species, leading to oxidative stress and cell death in microbial and cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: Another quinoline derivative used as an antimalarial drug.

    Quinoline N-oxide: An oxidized form of quinoline with distinct chemical properties.

    Indenoquinoline: A compound with a similar core structure but different substituents.

Uniqueness

2-(4-aminoquinolin-2-yl)-3-oxoinden-1-olate is unique due to its combination of the quinoline and oxoindene moieties, which imparts a distinct set of chemical reactivities and potential applications. Its ability to undergo various chemical reactions and its potential in diverse scientific fields make it a compound of significant interest.

Properties

Molecular Formula

C18H11N2O2-

Molecular Weight

287.3 g/mol

IUPAC Name

2-(4-aminoquinolin-2-yl)-3-oxoinden-1-olate

InChI

InChI=1S/C18H12N2O2/c19-13-9-15(20-14-8-4-3-7-12(13)14)16-17(21)10-5-1-2-6-11(10)18(16)22/h1-9,21H,(H2,19,20)/p-1

InChI Key

NGYQQKVHPDVCIQ-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C2=O)C3=NC4=CC=CC=C4C(=C3)N)[O-]

Origin of Product

United States

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